(2R)-2,3-dimethylbutanoic acid (2R)-2,3-dimethylbutanoic acid (R)-2,3-dimethylbutyric acid is the (R)-enantiomer of 2,3-butyric acid. It is an enantiomer of a (S)-2,3-dimethylbutyric acid.
Brand Name: Vulcanchem
CAS No.: 27855-05-6
VCID: VC21156738
InChI: InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1
SMILES: CC(C)C(C)C(=O)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

(2R)-2,3-dimethylbutanoic acid

CAS No.: 27855-05-6

Cat. No.: VC21156738

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2,3-dimethylbutanoic acid - 27855-05-6

Specification

CAS No. 27855-05-6
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name (2R)-2,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1
Standard InChI Key XFOASZQZPWEJAA-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C(C)C)C(=O)O
SMILES CC(C)C(C)C(=O)O
Canonical SMILES CC(C)C(C)C(=O)O
Boiling Point 191.7 °C
Melting Point -1.5 °C

Introduction

Chemical Identity and Structure

(2R)-2,3-dimethylbutanoic acid, also known as (R)-2,3-dimethylbutyric acid, is characterized by the presence of two methyl groups strategically positioned at the second and third carbon atoms of a butanoic acid chain . This arrangement creates a chiral center at the second carbon atom, with the specific (R)-configuration determining its three-dimensional structure. The compound is an enantiomer of (S)-2,3-dimethylbutyric acid, possessing identical physical properties but different spatial arrangements .

Structural Representations

The structural identity of (2R)-2,3-dimethylbutanoic acid can be represented through various chemical notations as outlined in Table 1:

ParameterValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
CAS Number27855-05-6
Standard InChIInChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1
Standard InChIKeyXFOASZQZPWEJAA-RXMQYKEDSA-N
Isomeric SMILESCC@HC(=O)O
Canonical SMILESCC(C)C(C)C(=O)O

Table 1: Chemical identifiers and structural representations of (2R)-2,3-dimethylbutanoic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of (2R)-2,3-dimethylbutanoic acid is essential for predicting its behavior in various chemical reactions and applications.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateLiquid at room temperature
Boiling Point191.7 °C
Melting Point-1.5 °C
DensitySimilar to analogous carboxylic acids (~0.93 g/mL)

Table 2: Physical properties of (2R)-2,3-dimethylbutanoic acid

Chemical Properties

As a carboxylic acid, (2R)-2,3-dimethylbutanoic acid possesses typical acidic properties due to the presence of the carboxyl group (-COOH). This functional group can participate in acid-base reactions, forming corresponding salts with bases. The compound's chirality significantly influences its reactivity and stereoselectivity in various chemical transformations .

Stereochemistry

Configurational Analysis

The stereochemistry of (2R)-2,3-dimethylbutanoic acid is defined by the (R)-configuration at the second carbon atom. According to the Cahn-Ingold-Prelog priority rules, the (R)-designation indicates a specific spatial arrangement of the substituents around this chiral center. This stereochemical configuration distinguishes it from its enantiomer, (S)-2,3-dimethylbutanoic acid .

Enantiomeric Relationships

The relationship between (2R)-2,3-dimethylbutanoic acid and its enantiomer, (S)-2,3-dimethylbutanoic acid, represents a classical example of chirality in organic chemistry. While these enantiomers share identical physical properties, they differ in their biological activities and interactions with other chiral molecules, including enzymes and receptors .

Synthetic Methodologies

Several approaches have been developed for the synthesis of (2R)-2,3-dimethylbutanoic acid, each with its advantages and limitations.

Asymmetric Synthesis

The preparation of (2R)-2,3-dimethylbutanoic acid often involves asymmetric synthesis techniques to ensure high enantiomeric purity. These methods typically employ chiral catalysts or auxiliaries to control the stereoselectivity of key reactions. One approach involves the oxidation of (2R)-2,3-dimethylbutan-1-ol using appropriate oxidizing agents under controlled conditions.

Chiral Resolution

Another strategy involves the synthesis of racemic 2,3-dimethylbutanoic acid followed by resolution of the enantiomers using chiral separation techniques. This may include enzymatic resolution or chromatographic methods using chiral stationary phases .

Chemical Reactivity

Typical Reactions

(2R)-2,3-dimethylbutanoic acid participates in various chemical reactions characteristic of carboxylic acids:

Reaction TypeConditionsProducts
EsterificationAlcohols, acid catalystCorresponding esters
ReductionLiAlH4 or similar reducing agents(2R)-2,3-dimethylbutan-1-ol
AmidationAmines, coupling agentsAmides
DecarboxylationHeat, catalysts2,3-dimethylbutane derivatives

Table 3: Common reactions of (2R)-2,3-dimethylbutanoic acid

Oxidation-Reduction Behavior

As noted in the oxidation of (2R)-2,3-dimethylbutan-1-ol to form (2R)-2,3-dimethylbutanoic acid, the interconversion between these compounds represents an important aspect of their chemistry. The reduction process can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.

Analytical Methods

Various analytical techniques are employed for the identification, quantification, and characterization of (2R)-2,3-dimethylbutanoic acid:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the structural features of the compound, particularly regarding the stereochemical configuration. Infrared (IR) spectroscopy can confirm the presence of the carboxyl group through characteristic absorption bands .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is particularly useful for assessing the enantiomeric purity of (2R)-2,3-dimethylbutanoic acid. Gas Chromatography (GC) may also be employed for analysis, especially when derivatized to improve volatility .

Applications

Research and Development

(2R)-2,3-dimethylbutanoic acid serves as a valuable chiral building block in the synthesis of complex organic molecules, particularly in pharmaceutical research. Its specific stereochemistry makes it useful for asymmetric synthesis and studies involving stereochemical control.

Comparative Analysis

Relationship to Similar Compounds

A comparative analysis of (2R)-2,3-dimethylbutanoic acid with structurally related compounds provides insights into structure-property relationships:

CompoundStructural DifferenceNotable Distinctions
(S)-2,3-dimethylbutanoic acidEnantiomer (opposite stereochemistry)Different biological activity
2,3-dimethylbutanoic acid (racemic)Mixture of R and S enantiomersNon-stereoselective properties
(R)-2-amino-2,3-dimethylbutanoic acidContains amino group at C2Different chemical reactivity
2-methylbutanoic acidLacks methyl group at C3Simpler structure, different properties

Table 4: Comparison of (2R)-2,3-dimethylbutanoic acid with related compounds

Solution Preparation

For research applications requiring solutions of (2R)-2,3-dimethylbutanoic acid, the following calculations may be useful:

ConcentrationAmount of CompoundVolume of Solvent
1 mM0.11616 mg1 mL
5 mM0.5808 mg1 mL
10 mM1.1616 mg1 mL

Table 5: Solution preparation guidelines for (2R)-2,3-dimethylbutanoic acid

Research Directions

Current Research Status

Future Prospects

Potential research directions may include:

  • Development of improved synthetic methods for obtaining high enantiomeric purity

  • Investigation of its biological activities and potential pharmaceutical applications

  • Exploration of its utility as a chiral auxiliary or catalyst in asymmetric synthesis

  • Studies on its coordination chemistry with various metal ions

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